3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrido[2,1-b][1,3,5]thiadiazine core with chlorophenyl and trimethoxyphenyl substituents
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3,4,5-trimethoxybenzaldehyde.
Cyclization: The key step involves the cyclization of these starting materials with appropriate reagents to form the pyrido[2,1-b][1,3,5]thiadiazine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s heterocyclic core makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes like carbonic anhydrase.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways: It modulates biochemical pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to:
Structural Uniqueness: The combination of chlorophenyl and trimethoxyphenyl groups in a pyrido[2,1-b][1,3,5]thiadiazine core is relatively rare.
Enhanced Activity: It exhibits enhanced biological activity compared to other thiadiazine derivatives, making it a promising candidate for further research.
Similar Compounds
Properties
Molecular Formula |
C23H22ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22ClN3O4S/c1-29-19-8-14(9-20(30-2)22(19)31-3)17-10-21(28)27-12-26(13-32-23(27)18(17)11-25)16-6-4-15(24)5-7-16/h4-9,17H,10,12-13H2,1-3H3 |
InChI Key |
NSMSJBFYCDSCLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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